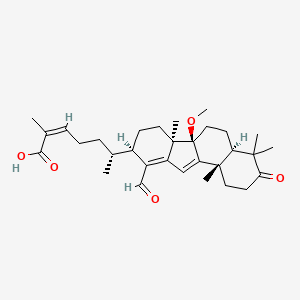
KadcoccinicacidE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadcoccinicacidE is a triterpenoid compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This plant is traditionally used in Chinese herbal medicine for treating various ailments such as gastroenteric disorders, duodenal ulcers, and gynecological problems . This compound is part of a newly discovered subset of triterpenoid natural products known for their complex polycyclic structures and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of KadcoccinicacidE involves several key steps. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton. A gold(I)-catalyzed cyclization of an enynyl acetate is used to construct the cyclopentenone scaffold efficiently . Optimization studies have shown that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation . Additionally, a copper-mediated conjugate addition merged with a gold(I)-catalyzed Conia-ene reaction is employed to connect the two fragments, thereby forging the D-ring of the natural product .
Industrial Production Methods: the synthetic strategy reported can provide a general platform to access the skeleton of other members of this family of natural products .
Chemical Reactions Analysis
Types of Reactions: KadcoccinicacidE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
KadcoccinicacidE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of KadcoccinicacidE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B and acetylcholinesterase, which are involved in various biological processes . The compound’s unique structure allows it to interact with these enzymes effectively, leading to its observed biological activities .
Comparison with Similar Compounds
KadcoccinicacidA: Another triterpenoid from the same plant, featuring a similar polycyclic structure.
Kadcotriones A-C: Tricyclic triterpenoids isolated from Kadsura coccinea, characterized by different ring systems.
Uniqueness: KadcoccinicacidE is unique due to its specific 6/6/5/6-fused tetracyclic ring system and the presence of a skipped diene motif . This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C31H44O5 |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(4aR,6aR,6bR,9R,11bS)-10-formyl-6a-methoxy-4,4,6b,11b-tetramethyl-3-oxo-1,2,4a,5,6,7,8,9-octahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C31H44O5/c1-19(9-8-10-20(2)27(34)35)21-11-15-30(6)23(22(21)18-32)17-25-29(5)14-13-26(33)28(3,4)24(29)12-16-31(25,30)36-7/h10,17-19,21,24H,8-9,11-16H2,1-7H3,(H,34,35)/b20-10-/t19-,21-,24+,29+,30-,31+/m1/s1 |
InChI Key |
WTJIREHJYGENBE-LXXTYRMRSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2(C(=C1C=O)C=C3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(=C1C=O)C=C3C2(CCC4C3(CCC(=O)C4(C)C)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















